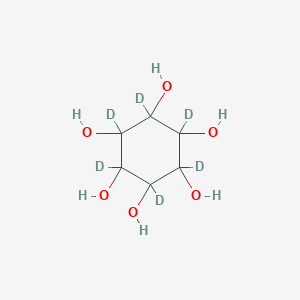

Scyllo-Inositol-d6

Description

Properties

IUPAC Name |

1,2,3,4,5,6-hexadeuteriocyclohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])O)([2H])O)([2H])O)([2H])O)([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486646 | |

| Record name | (~2~H_6_)Cyclohexane-1,2,3,4,5,6-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68922-44-1 | |

| Record name | (~2~H_6_)Cyclohexane-1,2,3,4,5,6-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Scyllo-Inositol: A Deep Dive into its Role as an Inhibitor of Amyloid-Beta Aggregation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD), the most prevalent form of dementia, is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate into soluble oligomers and insoluble fibrils, leading to synaptic dysfunction and neuronal death. The inhibition of Aβ aggregation is a primary therapeutic strategy for AD. Scyllo-inositol, a naturally occurring stereoisomer of inositol (B14025), has emerged as a promising therapeutic agent due to its ability to interfere with the Aβ aggregation cascade. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental methodologies related to the role of scyllo-inositol in inhibiting Aβ aggregation.

Mechanism of Action

Scyllo-inositol exerts its inhibitory effect on Aβ aggregation through a multi-faceted mechanism that involves direct interaction with Aβ species, stabilization of non-toxic oligomers, and promotion of clearance pathways. It is an orally available natural compound that can penetrate the brain.[1]

Direct Interaction and Inhibition of Fibrillization

Molecular dynamics simulations and in vitro studies have demonstrated that scyllo-inositol directly interacts with Aβ peptides.[2] It is proposed that scyllo-inositol "coats" the surface of Aβ protofibrils, thereby preventing their lateral stacking and subsequent formation into mature amyloid fibrils.[1] This interaction is stereospecific, with scyllo-inositol being more effective than other inositol isomers. Studies have indicated that all six hydroxyl groups of scyllo-inositol are crucial for the complete inhibition of Aβ fibrillar aggregation.

Molecular dynamics simulations have identified key amino acid residues of the Aβ peptide that are involved in the interaction with scyllo-inositol. These include residues in both the N-terminal and C-terminal regions, highlighting a broad interaction surface. Key interacting residues include F4, R5, F19, F20, K28, G29, L34, M35, V36, G37, and I41.[2] The binding is thought to be driven by a combination of van der Waals forces and hydrogen bonding.

Stabilization of Non-Toxic Oligomers

A critical aspect of scyllo-inositol's mechanism is its ability to stabilize small, non-toxic Aβ oligomers, preventing their conversion into larger, synaptotoxic species.[3][4] Preclinical studies have shown that scyllo-inositol can neutralize cell-derived Aβ trimers and promote the formation of low molecular weight Aβ species in vivo.[3] This action shifts the equilibrium of Aβ aggregation away from the pathway leading to toxic oligomers and fibrils.

Promotion of Aβ Clearance

Beyond direct inhibition of aggregation, scyllo-inositol has been shown to promote the clearance of misfolded proteins. It activates both the proteasome and lysosomal degradation pathways, thereby reducing the cellular burden of Aβ aggregates.[2] This suggests a dual role for scyllo-inositol: preventing the formation of toxic aggregates and enhancing their removal from the cellular environment.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of scyllo-inositol with amyloid-beta and its effects on Aβ aggregation and related pathologies.

| Parameter | Value | Species/Model | Method | Reference |

| Binding Affinity (Kd) | 0.2–0.5 mM | Aβ(16-22) protofibrils | Molecular Dynamics Simulation | [2] |

| Inhibition of Aβ Aggregation | Significant inhibition of Aβ40 and Aβ42 plaque accumulation | TgCRND8 mice | In vivo analysis | [5] |

| Effect on Aβ Levels | Significant decreases in insoluble Aβ40 and Aβ42 | TgCRND8 mice | Brain tissue analysis | [5] |

| Brain Penetration | Increased scyllo-inositol levels in CSF and brain after oral administration | TgCRND8 mice | Gas Chromatography/Mass Spectrometry | [5] |

| Clinical Trial Data (Phase 2) | Increased CSF and brain scyllo-inositol concentrations; Significant decrease in CSF Aβx-42 | Mild to moderate Alzheimer's disease patients | Clinical Trial (ELND005) | [6][7] |

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This protocol is used to monitor the kinetics of Aβ fibril formation in the presence and absence of scyllo-inositol.

Materials:

-

Lyophilized Aβ(1-42) peptide

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scyllo-inositol

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Aβ Peptide Preparation:

-

Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum.

-

Store the resulting peptide film at -80°C.

-

Prior to use, dissolve the Aβ film in DMSO to a stock concentration of 5 mM.

-

-

Aggregation Assay:

-

Prepare a working solution of Aβ by diluting the DMSO stock into PBS to a final concentration of 10 µM.

-

Prepare solutions of scyllo-inositol at various concentrations in PBS.

-

In a 96-well plate, mix the Aβ solution with either PBS (control) or the scyllo-inositol solutions.

-

Add ThT to each well to a final concentration of 10 µM.

-

Incubate the plate at 37°C with intermittent shaking.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Plot the fluorescence intensity against time to obtain aggregation curves. The half-time to maximal fluorescence (t1/2) and the maximum fluorescence intensity can be used to quantify the effect of scyllo-inositol on Aβ aggregation kinetics.

-

Transmission Electron Microscopy (TEM) of Aβ Fibrils

This protocol is used to visualize the morphology of Aβ aggregates formed in the presence and absence of scyllo-inositol.

Materials:

-

Aβ aggregation reaction mixtures (from the ThT assay or a separate incubation)

-

Carbon-coated copper grids (400 mesh)

-

2% (w/v) Uranyl acetate (B1210297) solution (negative stain)

-

Filter paper

-

Transmission electron microscope

Procedure:

-

Sample Preparation:

-

Take an aliquot of the Aβ aggregation mixture at a specific time point (e.g., after reaching the plateau phase in the ThT assay).

-

-

Grid Preparation and Staining:

-

Place a 5 µL drop of the sample onto a carbon-coated copper grid for 1-2 minutes.

-

Wick away the excess sample using the edge of a filter paper.

-

Wash the grid by placing it on a drop of deionized water for 1 minute.

-

Negatively stain the sample by placing the grid on a 5 µL drop of 2% uranyl acetate for 1 minute.

-

Wick away the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grid using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).

-

Capture images at different magnifications to observe the morphology of the Aβ aggregates (e.g., oligomers, protofibrils, mature fibrils).

-

Compare the morphology of aggregates formed in the presence of scyllo-inositol to the control to assess its inhibitory effect on fibril formation.

-

In Vitro Aβ Oligomer-Induced Synaptotoxicity Assay

This protocol is used to assess the neuroprotective effects of scyllo-inositol against Aβ oligomer-induced synaptic damage in primary neuronal cultures.

Materials:

-

Primary hippocampal or cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Aβ(1-42) oligomers (prepared separately)

-

Scyllo-inositol

-

Antibodies against synaptic markers (e.g., Synapsin I, PSD-95)

-

Fluorescently labeled secondary antibodies

-

Fluorescence microscope

Procedure:

-

Cell Culture:

-

Culture primary neurons on coverslips coated with poly-L-lysine.

-

Maintain the cultures for at least 10-14 days in vitro (DIV) to allow for synapse formation.

-

-

Treatment:

-

Prepare Aβ oligomers according to established protocols.

-

Treat the neuronal cultures with a sub-lethal concentration of Aβ oligomers (e.g., 100-500 nM) in the presence or absence of various concentrations of scyllo-inositol.

-

Include a vehicle control (medium only).

-

Incubate the cells for 24-48 hours.

-

-

Immunocytochemistry:

-

Fix the neurons with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).

-

Incubate with primary antibodies against pre- and post-synaptic markers.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips onto microscope slides.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number and intensity of synaptic puncta per unit length of dendrite to assess synaptic density.

-

Compare the synaptic density in Aβ oligomer-treated cultures with and without scyllo-inositol to determine its neuroprotective effect.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and signaling pathways involved in the action of scyllo-inositol.

Caption: Scyllo-inositol's multifaceted inhibition of the amyloid-beta aggregation cascade.

Caption: Signaling pathways affected by scyllo-inositol in the context of Aβ-induced neurotoxicity.

Caption: A logical workflow for the in vitro evaluation of scyllo-inositol's inhibitory effects on Aβ aggregation and toxicity.

Conclusion

Scyllo-inositol represents a compelling therapeutic candidate for Alzheimer's disease, with a well-defined mechanism of action centered on the direct inhibition of amyloid-beta aggregation and the promotion of its clearance. The quantitative data from preclinical and early-phase clinical studies, although not yet demonstrating clinical efficacy, provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of scyllo-inositol and other Aβ aggregation inhibitors. The continued elucidation of the intricate molecular interactions and signaling pathways involved will be crucial for the development of effective disease-modifying therapies for Alzheimer's disease.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. ddg-pharmfac.net [ddg-pharmfac.net]

- 3. researchgate.net [researchgate.net]

- 4. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Scyllo-Inositol for Alzheimer's Disease: A Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. One of the pathological hallmarks of AD is the aggregation of amyloid-beta (Aβ) peptides into soluble oligomers and insoluble plaques, which are believed to initiate a cascade of neurotoxic events. Scyllo-inositol (also known as ELND005), a naturally occurring stereoisomer of inositol (B14025), has emerged as a promising therapeutic candidate due to its ability to directly target Aβ aggregation. This document provides a comprehensive technical overview of the mechanism of action, preclinical evidence, and clinical trial data for scyllo-inositol, intended for professionals in the field of neuroscience research and drug development.

Mechanism of Action: Targeting Amyloid-Beta Aggregation

Scyllo-inositol's primary therapeutic hypothesis revolves around its direct interaction with the Aβ peptide. Unlike other inositol isomers, scyllo-inositol preferentially binds to and stabilizes small, soluble conformers of Aβ, particularly the more toxic Aβ42 species.[1][2] This interaction inhibits the peptide's conformational change into β-sheet structures, a critical step in the formation of neurotoxic oligomers and insoluble fibrils.[3][4]

Key mechanistic actions include:

-

Inhibition of Fibrillogenesis: Scyllo-inositol directly binds to Aβ peptides, preventing their lateral stacking and assembly into larger fibrils and plaques.[5][6] Studies have shown that all six hydroxyl groups of the scyllo-inositol molecule are crucial for the complete inhibition of Aβ fibrillar aggregation.[5][7]

-

Neutralization of Soluble Aβ Oligomers: Perhaps more importantly, scyllo-inositol has been shown to neutralize the toxicity of soluble Aβ oligomers.[2][8] These small, mobile aggregates are considered the most potent neurotoxic species, correlating strongly with synaptic loss and cognitive decline.[9] Scyllo-inositol stabilizes these oligomers in a non-toxic conformation, preventing them from disrupting cellular processes.[1][4]

-

Promotion of Low Molecular Weight Species: In vivo, scyllo-inositol promotes the presence of low molecular weight Aβ species, suggesting it can shift the equilibrium away from the formation of high-molecular-weight toxic aggregates.[1][2]

Figure 1: Proposed mechanism of Scyllo-Inositol in preventing Aβ-mediated neurotoxicity.

Preclinical Evidence

Extensive preclinical studies in both in vitro and in vivo models have demonstrated the potential of scyllo-inositol.

In Vitro Studies

In vitro assays have consistently shown that scyllo-inositol inhibits the aggregation of Aβ42 and neutralizes the toxicity of cell-derived Aβ trimers.[1][2] It has been demonstrated to stabilize Aβ oligomers and prevent the formation of fibrils.[3]

In Vivo Animal Studies

Studies using transgenic mouse models of Alzheimer's disease, such as the TgCRND8 and APPxPS1 models, have yielded positive results.[10][11][12] Oral administration of scyllo-inositol was found to be effective even when initiated at advanced stages of pathology.[11]

Key findings from animal studies:

-

Reduced Brain Pathology: Treatment led to significant decreases in insoluble Aβ40 and Aβ42 levels and a reduction in amyloid plaque burden.[8][11]

-

Improved Cognitive Function: Scyllo-inositol treatment ablated cognitive deficits and improved learning in multiple AD mouse models.[1][10]

-

Synaptic Protection: The compound preserved synaptic density and increased long-term potentiation (LTP), a cellular correlate of learning and memory.[1][8]

-

High Bioavailability: Scyllo-inositol is orally bioavailable and readily crosses the blood-brain barrier, achieving concentrations in the central nervous system (CNS) sufficient for therapeutic effect.[5][13][14]

Table 1: Summary of Quantitative Data from Preclinical Studies

| Model System | Treatment Details | Key Pathological Outcomes | Key Cognitive/Functional Outcomes | Reference |

| TgCRND8 Mice | Oral administration in drinking water | Reduced brain Aβ concentrations and plaque burden.[8] | Improved learning and memory; mice lived a normal lifetime.[10] | [8][10] |

| TgCRND8 Mice | Oral administration | Significant decreases in insoluble Aβ40, Aβ42, and plaque accumulation.[11] | Inhibition of cognitive deficits.[11] | [11] |

| APPxPS1 & 3xTg-AD Mice | 16.5 mg/L in drinking water for 2 months | Increased scyllo-inositol levels in hippocampus (2.4-fold) and frontal cortex (2.2-fold).[12] | Not Assessed | [12][15] |

Experimental Protocols

-

Preparation: Recombinant Aβ42 peptide is solubilized and diluted to a final concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).

-

Incubation: Aβ42 is incubated at 37°C with continuous agitation in the presence or absence of varying concentrations of scyllo-inositol.

-

Measurement: At specified time points, aliquots are taken and mixed with Thioflavin T (ThT) solution.

-

Analysis: ThT fluorescence, which increases upon binding to β-sheet-rich structures like amyloid fibrils, is measured using a fluorometer (excitation ~450 nm, emission ~485 nm). A reduction in fluorescence in the presence of scyllo-inositol indicates inhibition of fibril formation.

-

Animal Model: TgCRND8 mice, which express a mutant form of human amyloid precursor protein (APP), are commonly used.

-

Compound Preparation: Scyllo-inositol is dissolved in the animals' drinking water at a specified concentration (e.g., 16.5 mg/L).[15]

-

Treatment Period: Treatment is initiated at a specific age (e.g., 5 months) and continued for a defined duration (e.g., 2 months).[15]

-

Behavioral Testing: Cognitive function is assessed using standardized tests like the Morris water maze to evaluate spatial learning and memory.

-

Post-mortem Analysis: Following the treatment period, brains are harvested for immunohistochemical and biochemical analysis to quantify Aβ plaque load, soluble/insoluble Aβ levels, and markers of synaptic density.

Figure 2: A typical experimental workflow for in vivo testing of Scyllo-Inositol.

Clinical Trials

The promising preclinical data led to the investigation of scyllo-inositol (ELND005) in human clinical trials for Alzheimer's disease.

Phase 2 Clinical Trial (ELND005)

A significant phase 2, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of ELND005 in patients with mild to moderate AD.[16] A total of 353 patients were randomized to receive placebo or ELND005 at doses of 250 mg, 1000 mg, or 2000 mg twice daily for 78 weeks.[16]

Key outcomes:

-

Safety and Tolerability: The higher dose groups (1000 mg and 2000 mg) were discontinued (B1498344) early due to an imbalance in infections and deaths.[16] The 250 mg twice-daily dose demonstrated an acceptable safety and tolerability profile.[8][16]

-

Efficacy: The primary efficacy endpoints, the Neuropsychological Test Battery (NTB) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL), were not met. No significant differences were observed between the 250 mg group and the placebo group at 78 weeks.[16]

-

Biomarker Effects: The 250 mg dose achieved CSF concentrations similar to those found to be effective in animal models.[8] A significant reduction in CSF Aβ42 was observed at 78 weeks in the 250 mg group compared to placebo (p=0.009), suggesting target engagement and a potential effect on brain amyloid pathology.[8][16]

-

Brain Volume Changes: A small but statistically significant increase in brain ventricular volume was observed in the 250 mg group. This finding, while counterintuitive, has been noted with other amyloid-targeting therapies and may be related to amyloid clearance.[8][16]

Table 2: Summary of Phase 2 Clinical Trial Data (ELND005)

| Parameter | Details | Reference |

| Study Design | Randomized, double-blind, placebo-controlled, dose-ranging | [16] |

| Population | 353 patients with mild to moderate Alzheimer's disease | [16] |

| Treatment Arms | Placebo, ELND005 250 mg BID, 1000 mg BID, 2000 mg BID | [16] |

| Duration | 78 weeks | [16] |

| Primary Endpoints | Neuropsychological Test Battery (NTB), ADCS-Activities of Daily Living (ADCS-ADL) | [16] |

| Efficacy Results | No significant difference between 250 mg and placebo on primary endpoints | [16] |

| Safety Results | 1000 mg and 2000 mg arms discontinued. 250 mg dose had acceptable safety. Incidence of SAEs: Placebo (13.3%), 250 mg (21.6%), 1000 mg (22.5%), 2000 mg (23.1%). | [8] |

| Pharmacokinetics | Dose-dependent increase in plasma and CSF concentrations. 250 mg dose achieved CSF concentration of 13.8 µg/mL. | [16] |

| Biomarker Results | Significant reduction in CSF Aβ42 at 78 weeks in 250 mg group (p=0.009). No significant change in tau. | [16] |

Clinical Trial Protocol (Phase 2 Example)

-

Patient Screening: Participants meeting the criteria for mild to moderate AD (e.g., based on NINCDS-ADRDA criteria and MMSE scores) are enrolled.

-

Randomization: Patients are randomly assigned to a treatment arm (placebo or a specific dose of ELND005).

-

Treatment Administration: The investigational drug or placebo is administered orally, twice daily, for the duration of the study (78 weeks).

-

Assessments:

-

Efficacy: Cognitive and functional assessments (NTB, ADCS-ADL, MMSE) are performed at baseline and regular intervals.

-

Safety: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, and laboratory tests throughout the trial.

-

Biomarkers: Collection of cerebrospinal fluid (CSF) via lumbar puncture at baseline and follow-up visits to measure Aβ42, tau, and p-tau levels. Brain imaging (MRI) is used to assess changes in brain volume.

-

-

Data Analysis: Statistical analysis is performed to compare the change from baseline in efficacy and biomarker measures between the treatment and placebo groups.

Figure 3: Simplified workflow of the Phase 2 clinical trial for ELND005 (Scyllo-Inositol).

Signaling Pathways and Pharmacokinetics

Interaction with Signaling Pathways

While the primary mechanism of scyllo-inositol is the direct inhibition of Aβ aggregation, its structural similarity to myo-inositol suggests potential interactions with phosphoinositide (PI) signaling.[8] Aβ oligomers have been shown to disrupt the metabolism of phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2), a key signaling lipid.[17] Scyllo-inositol was found to prevent this oAβ42-induced disruption of PtdIns(4,5)P2 metabolism, an effect not seen with the inactive stereoisomer chiro-inositol.[17] This suggests that, in addition to sequestering toxic oligomers, scyllo-inositol may protect critical downstream signaling pathways from Aβ-induced damage.

Figure 4: Scyllo-Inositol's protective effect on Aβ-disrupted PtdIns(4,5)P2 signaling.

Pharmacokinetics and Safety Profile

-

Absorption and Distribution: Scyllo-inositol is an orally available natural compound that can penetrate the blood-brain barrier.[5][13] Studies in rats and humans confirm its presence in the CSF after oral administration.[11][16]

-

Metabolism: Unlike myo-inositol, scyllo-inositol does not appear to be incorporated into the phosphatidylinositol family of lipids, even at elevated concentrations in the CNS.[11] This suggests it is less likely to interfere with normal PI signaling.

-

Safety: While the 250 mg twice-daily dose was found to have an acceptable safety profile in the Phase 2 AD trial, higher doses were associated with increased rates of serious adverse events, including infections and death.[8][16] Mild gastrointestinal side effects have been reported for myo-inositol at very high doses (≥12 g/day ), but the safety profile for scyllo-inositol appears distinct and requires careful dose consideration.[18][19]

Table 3: Summary of Safety and Tolerability Data (Phase 2 Trial)

| Adverse Event Category | Placebo (n=82) | ELND005 250 mg BID (n=84) | ELND005 1000 mg BID | ELND005 2000 mg BID | Reference |

| Any TEAE (%) | 91.6% | 87.5% | N/A | N/A | [8] |

| Withdrawals due to AE (%) | 9.6% | 10.2% | 16.9% | 13.2% | [8] |

| Serious AEs (SAEs) (%) | 13.3% | 21.6% | 22.5% | 23.1% | [8] |

TEAE: Treatment-Emergent Adverse Event. Data for higher doses reflect shorter exposure due to early termination.

Conclusion and Future Directions

Scyllo-inositol represents a rationally designed therapeutic agent for Alzheimer's disease, with a clear mechanism of action targeting the foundational pathology of Aβ aggregation. Preclinical studies robustly demonstrated its ability to reduce amyloid pathology and rescue cognitive deficits in animal models.

However, the translation to clinical efficacy has proven challenging. The Phase 2 trial of ELND005 did not meet its primary clinical endpoints, despite showing target engagement through a reduction in CSF Aβ42.[16] The safety issues at higher doses highlight a narrow therapeutic window.

Future research and development should focus on:

-

Targeting Earlier Disease Stages: The biomarker data from the Phase 2 trial supports the concept that amyloid-targeted therapies may be most effective in the earliest stages of AD, potentially in prodromal or preclinical populations, before significant neurodegeneration has occurred.[8]

-

Dose Optimization: The safety and biomarker results can guide the selection of an optimal dose that balances target engagement with an acceptable safety profile for future studies.[16]

-

Combination Therapies: Exploring the use of scyllo-inositol in combination with agents targeting other pathological pathways (e.g., tau pathology, neuroinflammation) may offer a synergistic therapeutic approach.

-

Derivative Development: Synthesis and screening of scyllo-inositol derivatives may identify compounds with improved potency, safety, and pharmacokinetic profiles.[20][21]

References

- 1. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Aβ(1-42) Assembly in the Presence of scyllo-Inositol Derivatives: Identification of an Oxime Linkage as Important for the Development of Assembly Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. research.lancaster-university.uk [research.lancaster-university.uk]

- 8. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. sciencedaily.com [sciencedaily.com]

- 11. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. researchgate.net [researchgate.net]

- 15. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. neurology.org [neurology.org]

- 17. Oligomeric amyloid-β peptide disrupts phosphatidylinositol-4,5-bisphosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. europeanreview.org [europeanreview.org]

- 20. Item - Aβ(1-42) Assembly in the Presence of scyllo-Inositol Derivatives: Identification of an Oxime Linkage as Important for the Development of Assembly Inhibitors - figshare - Figshare [figshare.com]

- 21. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Scyllo-Inositol: A Technical Guide for Researchers

An In-depth Examination of the Bioavailability, Distribution, Metabolism, and Excretion of a Promising Neurotherapeutic Agent

Introduction

Scyllo-inositol (also known as ELND005) is a naturally occurring stereoisomer of inositol (B14025) that has garnered significant interest as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its primary proposed mechanism of action involves the direct inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of scyllo-inositol, compiled from preclinical and clinical research, to support ongoing drug development and scientific investigation.

Bioavailability and Pharmacokinetics

The pharmacokinetic profile of scyllo-inositol has been characterized in both animal models and human clinical trials. It is orally bioavailable and has been shown to cross the blood-brain barrier, a critical attribute for a centrally acting therapeutic.[5][6]

Preclinical Pharmacokinetics

Studies in rodent models have provided foundational knowledge of the pharmacokinetic properties of scyllo-inositol.

A study in Wistar rats following a single oral gavage of 10 mg/kg scyllo-inositol revealed the following parameters:[7][8]

Table 1: Pharmacokinetic Parameters of Scyllo-Inositol in Wistar Rats (10 mg/kg Oral Dose) [7][8]

| Parameter | Value |

| Cmax (Maximum Concentration) | 5.93 mg/L |

| Tmax (Time to Maximum Concentration) | 1.5 h |

| AUClast (Area Under the Curve) | 23.47 mg·h/L |

| T½ (Elimination Half-life) | 10.07 h |

| MRT (Mean Residence Time) | 14.52 h |

It has been noted in rat models that the oral bioavailability of scyllo-inositol is low when compared to intraperitoneal administration.[1]

In the TgCRND8 mouse model of Alzheimer's disease, oral administration of scyllo-inositol has been shown to effectively increase brain concentrations of the compound.[5][9] Dose-dependent improvements in cognitive deficits and reductions in Aβ pathology have been observed in these models.[10]

Clinical Pharmacokinetics

Phase 1 and Phase 2 clinical trials have further elucidated the pharmacokinetic profile of scyllo-inositol in humans.

In a Phase 1 study, healthy young men received 2000 mg of scyllo-inositol every 12 hours for 10 days. At a steady state, the following plasma and cerebrospinal fluid (CSF) concentrations were observed:[11][12]

Table 2: Steady-State Pharmacokinetic Parameters of Scyllo-Inositol in Healthy Adult Males (2000 mg BID) [11][12]

| Compartment | Cmax (Peak Concentration) | Trough Concentration |

| Plasma | 39.8 µg/mL | 10.6 µg/mL |

| CSF | 13.7 µg/mL | 12.4 µg/mL |

A Phase 2 randomized clinical trial in patients with mild to moderate Alzheimer's disease (the Salloway et al. study) evaluated multiple oral doses of scyllo-inositol administered twice daily. The study demonstrated a dose-proportional increase in plasma concentrations, with steady-state being achieved between weeks 2 and 12.[2][3]

Table 3: Cerebrospinal Fluid (CSF) Concentrations of Scyllo-Inositol in Alzheimer's Disease Patients at Week 24 [3]

| Oral Dose (Twice Daily) | Mean CSF Concentration (µg/mL) |

| 250 mg | 13.8 |

| 1,000 mg | 31.4 |

| 2,000 mg | 35.1 |

A study in young adults with Down syndrome showed that scyllo-inositol accumulation averaged approximately 2-fold with once-daily (QD) dosing and 3- to 4-fold with twice-daily (BID) dosing.[13][14]

Experimental Protocols

Accurate quantification of scyllo-inositol in biological matrices is crucial for pharmacokinetic studies. The following sections detail the methodologies commonly employed.

Quantification of Scyllo-Inositol in Plasma by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of scyllo-inositol in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated scyllo-inositol).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

-

LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used to resolve inositol isomers.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for scyllo-inositol and the internal standard are monitored.

The following diagram illustrates the general workflow for this analytical procedure.

Workflow for Plasma Scyllo-Inositol Quantification.

Quantification of Scyllo-Inositol in Brain Tissue by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique for the analysis of inositols in complex matrices like brain tissue. This method typically requires derivatization to increase the volatility of the analyte.

1. Tissue Homogenization and Extraction:

-

Weigh the frozen brain tissue sample.

-

Homogenize the tissue in a suitable solvent, such as a chloroform/methanol mixture.

-

After homogenization, a phase separation is induced by adding water, leading to an aqueous phase containing the polar inositols.

-

Collect the aqueous phase for further processing.

2. Derivatization:

-

The hydroxyl groups of scyllo-inositol are derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

This reaction converts the polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers.

3. GC-MS Analysis:

-

GC System: Gas chromatograph equipped with a capillary column suitable for the separation of TMS-derivatized sugars.

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized analytes.

-

MS System: Mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized scyllo-inositol.

Signaling Pathways and Mechanism of Action

The primary therapeutic rationale for scyllo-inositol in Alzheimer's disease is its ability to directly interact with Aβ peptides, inhibiting their aggregation into neurotoxic oligomers and fibrils.[9]

Scyllo-Inositol's Inhibition of Aβ Aggregation.

In addition to this direct anti-aggregation effect, scyllo-inositol may also influence intracellular signaling pathways. It has been shown that scyllo-inositol does not get incorporated into phosphatidylinositol lipids, suggesting it does not directly interfere with the canonical phosphoinositide (PI) signaling cascade in the same way as myo-inositol.[9] However, some studies suggest that high concentrations of scyllo-inositol might indirectly affect phosphoinositide metabolism.[3] It has been observed that treatment with scyllo-inositol can lead to a reduction in the levels of myo-inositol in the brain.[13] Myo-inositol is a key precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), which is hydrolyzed by phospholipase C (PLC) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). By potentially modulating the myo-inositol pool, scyllo-inositol could have downstream effects on this signaling pathway.

Potential Indirect Effect on Phosphoinositide Signaling.

Metabolism and Excretion

The metabolism of scyllo-inositol in mammals is not yet fully elucidated. In bacteria, such as Bacillus subtilis and Lactobacillus casei, scyllo-inositol can be metabolized by scyllo-inositol dehydrogenase, an enzyme that converts it to scyllo-inosose.[11][15][16][17] It is plausible that similar enzymatic pathways exist in mammals, but further research is needed to confirm this.

Regarding excretion, studies have shown that inositols, including scyllo-inositol, can be detected in urine.[18][19][20] This suggests that renal clearance is a likely route of elimination for scyllo-inositol and its potential metabolites.

Conclusion

Scyllo-inositol exhibits favorable pharmacokinetic properties for a centrally acting drug, including oral bioavailability and the ability to cross the blood-brain barrier. Preclinical and clinical studies have provided valuable data on its concentration-time profiles in plasma and CSF, demonstrating dose-proportionality. The primary mechanism of action is the inhibition of Aβ aggregation, with potential indirect effects on phosphoinositide signaling. While analytical methods for its quantification are well-established, further research is required to fully understand its metabolic fate and excretion pathways in humans. This technical guide summarizes the current knowledge to aid researchers and drug developers in the continued investigation of scyllo-inositol as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.

References

- 1. Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium/myo-Inositol Transporters: Substrate Transport Requirements and Regional Brain Expression in the TgCRND8 Mouse Model of Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. myo-Inositol dehydrogenase and scyllo-inositol dehydrogenase from Lactobacillus casei BL23 bind their substrates in very different orientations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic Profile of Orally Administered Scyllo-Inositol (Elnd005) in Plasma, Cerebrospinal Fluid and Brain, and Corresponding Effect on Amyloid-Beta in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Randomized, Double-Blind, Placebo-Controlled, Phase II Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of two scyllo-inositol dehydrogenases in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. Plasma and urinary inositol isomer profiles measured by UHPLC-MS/MS reveal differences in scyllo-inositol levels between non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of a scyllo-inositol-containing sialyloligosaccharide from normal human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Inositol in the Brain

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key stereoisomers of inositol (B14025) found in the mammalian brain, their quantitative distribution, their roles in critical signaling pathways, and their implications for therapeutic development. Detailed experimental protocols for their quantification are also presented.

Core Inositol Stereoisomers in the Brain

Of the nine possible stereoisomers of inositol, three are of primary significance in the brain due to their relative abundance and biological activity: myo-inositol, scyllo-inositol, and D-chiro-inositol.

-

myo-Inositol (mI): This is the most prevalent stereoisomer in the brain and the precursor for the critical phosphatidylinositol (PI) signaling pathway.[1][2] It is highly concentrated in glial cells, particularly astrocytes, and acts as a key organic osmolyte, helping to maintain cellular volume and osmotic balance.[3][4]

-

scyllo-Inositol (sI): The second most abundant isomer in the brain, scyllo-inositol is present at concentrations significantly lower than myo-inositol.[5] It is not directly involved in the PI signaling cascade but has gained considerable attention for its potential neuroprotective effects, particularly in the context of Alzheimer's disease.[6]

-

D-chiro-Inositol (DCI): Present in much smaller quantities, DCI is involved in insulin (B600854) signaling pathways and its balance with myo-inositol is crucial for proper metabolic function.[7][8] Dysregulation of the mI/DCI ratio has been linked to insulin resistance, a condition with known implications for brain health and neurodegenerative diseases.[9][10]

Quantitative Data: Inositol Stereoisomer Concentrations in the Human Brain

The concentrations of inositol stereoisomers can vary by brain region and with age. The following table summarizes representative quantitative data from in vivo magnetic resonance spectroscopy (MRS) studies.

| Stereoisomer | Brain Region | Concentration (mM) | Subject Group | Citation |

| myo-Inositol | White Matter (Corona Radiata) | 3.93 ± 1.13 | Younger Adults | [5] |

| White Matter (Corona Radiata) | 4.69 ± 0.69 | Older Adults | [5] | |

| Grey Matter | 4.3 ± 0.5% (MICEST) | Healthy Volunteers | [11] | |

| White Matter | 5.2 ± 0.5% (MICEST) | Healthy Volunteers | [11] | |

| scyllo-Inositol | White Matter (Corona Radiata) | 0.30 ± 0.10 | Younger Adults | [5] |

| White Matter (Corona Radiata) | 0.43 ± 0.15 | Older Adults | [5] | |

| White Matter | 0.35 ± 0.06 | Healthy Adults | [12] | |

| Grey Matter | 0.43 ± 0.11 | Healthy Adults | [12] | |

| Cerebellum | 0.57 ± 0.14 | Healthy Adults | [12] | |

| D-chiro-Inositol | Brain (General) | Ratio of mI:DCI is ~200:1 | General Physiology | [13] |

Note: Concentrations can be influenced by pathological conditions. For instance, elevated myo-inositol is often seen as a marker for gliosis in response to neuronal injury, while increased scyllo-inositol has been observed in patients with mild Alzheimer's disease.[3][14]

Signaling Pathways and Biological Roles

The myo-Inositol-Driven Phosphatidylinositol (PI) Signaling Pathway

myo-Inositol is the foundational molecule for the PI signaling pathway, a ubiquitous and critical system for regulating a vast array of neuronal processes. This pathway governs neurotransmitter release, synaptic plasticity, and gene expression.[3] The core cascade is initiated at the cell membrane where phosphatidylinositol (PI) is sequentially phosphorylated. The key step involves the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm to trigger the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC) at the membrane. Dysregulation of this pathway is implicated in numerous neurological and psychiatric disorders.[3][15]

The Neuroprotective Role of scyllo-Inositol in Alzheimer's Disease

scyllo-Inositol's primary therapeutic interest lies in its ability to interfere with the pathogenic aggregation of the amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease.[16] Preclinical studies have shown that scyllo-inositol can directly bind to and stabilize small, non-toxic oligomeric forms of Aβ, thereby inhibiting the formation of neurotoxic fibrils and plaques.[1][17] This interaction is proposed to reduce neuronal toxicity and preserve synaptic function, which has led to its investigation in clinical trials.[6][17]

Experimental Protocols for Quantification

Accurate quantification of inositol stereoisomers in brain tissue is essential for research and clinical applications. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a robust and widely used method.

General Workflow for Inositol Stereoisomer Analysis

The process involves tissue homogenization, protein precipitation, and chromatographic separation followed by detection.

Detailed Methodology: LC-MS/MS Quantification

This protocol is adapted from established methods for quantifying endogenous myo-inositol in brain tissue homogenates.[18][19]

-

Tissue Preparation:

-

Rapidly extract brain tissue and snap-freeze in liquid nitrogen to halt metabolic activity.[20]

-

Weigh the frozen tissue and homogenize in a 20-fold volume (w/v) of cold, distilled water.[20]

-

Centrifuge the homogenate at approximately 10,000 rpm for 5 minutes at 4°C.[20]

-

Collect the resulting supernatant and store at -80°C until analysis.[20]

-

-

Sample Analysis by LC-MS/MS:

-

Chromatography System: An Agilent 1200 HPLC system or equivalent.[21]

-

Analytical Column: A column suitable for separating polar, underivatized compounds, such as a Metachem Polaris Amide (2.0 × 100 mm, 5 µm).[19]

-

Mobile Phase: An isocratic flow of 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (e.g., 50:50, v/v) at a flow rate of approximately 0.2-1.0 mL/min.[19][21]

-

Mass Spectrometry: A triple quadrupole mass spectrometer (e.g., Agilent 6410) with an electrospray ionization (ESI) source.[21]

-

Detection: Use Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. An internal standard, such as [2H6]-myo-inositol, should be used for accurate quantification.[19]

-

-

Validation Parameters:

-

The method should be validated for linearity, precision, accuracy, and sensitivity.[18]

-

A linear range of 0.100 to 100 µg/mL is typically achievable.[18][19]

-

The Limit of Quantification (LOQ) should be determined based on a signal-to-noise ratio of approximately 10:1.[21]

-

Specificity can be confirmed by using a chiral column to separate myo-inositol from other endogenous epimers like scyllo- and chiro-inositol.[20]

-

Therapeutic Implications and Drug Development

The distinct roles of inositol stereoisomers in the brain present multiple avenues for therapeutic intervention in neurological and psychiatric disorders.

-

Alzheimer's Disease (AD): Scyllo-inositol (ELND005) has been investigated as an Aβ aggregation inhibitor.[6] While initial trials faced challenges, the underlying principle of modulating Aβ toxicity remains an area of interest.[6][16] Furthermore, the link between brain insulin resistance and AD suggests that isomers like D-chiro-inositol, which can improve insulin signaling, may offer a complementary therapeutic strategy.[22]

-

Psychiatric Disorders: The PI signaling pathway is a known target for mood stabilizers like lithium, used in the treatment of bipolar disorder.[2] Research into compounds that modulate this pathway continues to be a priority. Decreased inositol levels have also been observed in postmortem brains of patients with schizophrenia, suggesting a potential role for inositol supplementation or pathway modulation.[23]

-

Neurodevelopment: Recent studies indicate that myo-inositol promotes the formation and maturation of synapses, highlighting its importance in brain development and its potential use in addressing developmental disorders.[24]

The ability to precisely quantify and understand the distinct signaling roles of each inositol stereoisomer is paramount for the development of targeted and effective therapeutics for a range of debilitating brain disorders.

References

- 1. Inositol stereoisomers stabilize an oligomeric aggregate of Alzheimer amyloid beta peptide and inhibit abeta -induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Scyllo-inositol in normal aging human brain: 1H magnetic resonance spectroscopy study at 4 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Neurobiology and Applications of Inositol in Psychiatry: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo Mapping of Brain Myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Scyllo-inositol in proton NMR spectra of human brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-Chiro-Inositol in Clinical Practice: A Perspective from the Experts Group on Inositol in Basic and Clinical Research (EGOI) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elevated brain scyllo-inositol concentrations in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The inositol metabolism pathway as a target for neuroprotective strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and validation of an LC/MS/MS procedure for the quantification of endogenous myo-inositol concentrations in rat brain tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Inositol levels are decreased in postmortem brain of schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

Scyllo-Inositol: A Potential Modulator of Alpha-Synuclein Fibrillation in Synucleinopathies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alpha-synuclein (B15492655) (α-syn) aggregation is a central pathological hallmark of a group of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA). The misfolding of the intrinsically disordered α-syn protein from its soluble monomeric state into neurotoxic oligomers and insoluble amyloid fibrils is considered a key driver of neuronal dysfunction and death. Consequently, strategies aimed at inhibiting or modulating this aggregation cascade represent a promising therapeutic avenue. Scyllo-inositol, a naturally occurring stereoisomer of inositol, has emerged as a compelling candidate due to its ability to interfere with the amyloidogenic pathways of various proteins, including α-syn. This technical guide provides a comprehensive overview of the current understanding of scyllo-inositol's effect on α-syn fibrillation, detailing its proposed mechanisms of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the underlying molecular and cellular processes.

Introduction to Alpha-Synuclein and Scyllo-Inositol

Alpha-synuclein is a 140-amino acid protein predominantly expressed in the presynaptic terminals of neurons. While its precise physiological function is still under investigation, it is believed to play a role in synaptic vesicle trafficking and neurotransmitter release.[1] Under pathological conditions, α-syn undergoes a conformational change, leading to its self-assembly into β-sheet-rich structures that form soluble oligomers and, eventually, insoluble fibrils that deposit in Lewy bodies and Lewy neurites.[2][3] These oligomeric intermediates are widely regarded as the most neurotoxic species.

Scyllo-inositol (also known as SCI or ELND005) is a carbocyclic sugar that can cross the blood-brain barrier.[4] It has been investigated primarily for its anti-amyloidogenic properties, initially in the context of Alzheimer's disease, where it was shown to inhibit the aggregation of the amyloid-β (Aβ) peptide.[4][5] Subsequent research has demonstrated its potential to similarly interfere with the fibrillation of α-syn, suggesting a broader therapeutic utility for protein misfolding neurodegenerative diseases.[4][6]

Proposed Mechanism of Action

Scyllo-inositol is thought to inhibit α-syn fibrillation through a multi-faceted mechanism that involves direct interaction with aggregation-prone species and potential modulation of cellular clearance pathways.

-

Inhibition of Fibril Formation: In vitro studies have consistently demonstrated that scyllo-inositol inhibits the aggregation of α-syn into mature fibrils.[4][6] It is proposed that scyllo-inositol directly binds to α-syn monomers or early-stage oligomers, diverting them from the amyloidogenic pathway.[7]

-

Stabilization of Non-Toxic Oligomers: Rather than completely preventing oligomerization, scyllo-inositol appears to stabilize the formation of specific, non-toxic "off-pathway" oligomeric species. This prevents their conversion into the more toxic, β-sheet-rich conformers that act as seeds for fibril elongation.

-

Modulation of Cellular Clearance Pathways: There is emerging evidence that scyllo-inositol may facilitate the clearance of misfolded proteins. It has been suggested to promote degradation through the autophagy-lysosome and ubiquitin-proteasome systems, the two major cellular pathways for clearing aggregated proteins.[8][9][10] By preventing the formation of large, insoluble aggregates, scyllo-inositol may keep α-syn in a state that is more amenable to cellular degradation machinery.

Figure 1. Proposed mechanism of scyllo-inositol on α-syn aggregation.

Quantitative Data Summary

While specific IC50 values for scyllo-inositol against α-syn fibrillation are not prominently reported in the literature, studies on the related Aβ peptide suggest inhibitory concentrations in the micromolar to millimolar range.[5] The table below summarizes key quantitative parameters from relevant studies.

| Parameter | Value/Observation | Species/Model System | Reference(s) |

| In Vitro Inhibition | Dose-dependent inhibition of human and mouse α-synuclein fibril formation observed via TEM. | Recombinant α-synuclein | [6] |

| Binding Affinity (Kd) | ~0.2–0.5 mM (for Aβ protofibrils, specific α-syn data limited) | Recombinant Amyloid-β (Aβ) peptide | [5] |

| In Vivo Dosage (Rat) | 10 mg/kg via oral gavage. Cmax of 5.93 mg/L reached at 1.5 hours. Elimination half-life of ~10 hours. | Wistar Rat | [4][11] |

| In Vivo CNS Levels | Oral administration in mice leads to a significant (up to tenfold) increase in scyllo-inositol levels in the brain and CSF. | TgCRND8 mice (Alzheimer's model) | [12][13] |

| Cell Viability | Scyllo-inositol exerts a neuroprotective effect in cell cultures against amyloid toxicity. | Cell culture models | [7] |

Experimental Protocols

The efficacy of scyllo-inositol as an inhibitor of α-syn fibrillation is evaluated using a combination of biophysical, microscopic, and cell-based assays.

Thioflavin T (ThT) Aggregation Assay

This is the most common method for monitoring amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

-

Reagent Preparation:

-

α-Synuclein Monomer: Lyophilized recombinant human α-syn is dissolved in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 70-100 µM). The solution is filtered through a 0.22 µm filter to remove any pre-existing aggregates.

-

Thioflavin T Stock: A stock solution of ThT (e.g., 1 mM) is prepared in dH₂O, filtered, and stored protected from light.

-

Inhibitor: Scyllo-inositol is dissolved in the assay buffer to create stock solutions for serial dilutions.

-

-

Assay Procedure:

-

In a 96-well, black, clear-bottom plate, combine the assay buffer, α-syn monomer (final concentration e.g., 70 µM), ThT (final concentration e.g., 20-40 µM), and varying concentrations of scyllo-inositol.

-

A teflon bead may be added to each well to promote agitation and accelerate fibril formation.

-

The plate is sealed to prevent evaporation and incubated in a plate reader at 37°C with continuous orbital shaking (e.g., 600 rpm).

-

Fluorescence is measured at regular intervals (e.g., every 15-30 minutes) with excitation at ~450 nm and emission at ~485 nm.[14]

-

-

Data Analysis: The resulting kinetic curves (fluorescence vs. time) are analyzed to determine the lag time (nucleation phase) and the apparent growth rate (elongation phase). Inhibition is quantified by comparing these parameters between samples with and without scyllo-inositol.

Figure 2. Experimental workflow for a Thioflavin T (ThT) assay.

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of α-syn aggregates and confirm the inhibitory effect of scyllo-inositol on fibril formation.

-

Sample Preparation:

-

Samples from the endpoint of the ThT assay (or a separate aggregation reaction) are collected.

-

A small volume (e.g., 5 µL) of the sample is applied to a carbon-coated copper grid and allowed to adsorb for several minutes.

-

Excess sample is wicked away with filter paper.

-

The grid is optionally washed with dH₂O.

-

-

Staining:

-

A drop of negative stain (e.g., 2% uranyl acetate) is applied to the grid for 1-2 minutes.

-

Excess stain is removed, and the grid is allowed to air dry completely.

-

-

Imaging: The grid is viewed under a transmission electron microscope. In control samples, long, unbranched amyloid fibrils are expected. In samples treated with effective concentrations of scyllo-inositol, a reduction in fibril density and length, or the presence of amorphous aggregates and smaller oligomeric species, is observed.[6]

Cell Viability (MTT/XTT) Assay

This assay assesses whether scyllo-inositol can protect neuronal cells from the toxicity induced by α-syn aggregates.

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and seeded into 96-well plates.[15][16]

-

Preparation of Aggregates: α-syn monomers are pre-aggregated in vitro to form toxic oligomers/fibrils.

-

Treatment:

-

Cells are co-treated with the pre-formed α-syn aggregates and various concentrations of scyllo-inositol.

-

Control wells include cells alone, cells with scyllo-inositol only, and cells with α-syn aggregates only.

-

The cells are incubated for a specified period (e.g., 24-48 hours).[16]

-

-

Viability Measurement:

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

After incubation, the formazan is solubilized, and the absorbance is read on a plate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. A neuroprotective effect is demonstrated if scyllo-inositol treatment leads to a statistically significant increase in viability compared to cells treated with α-syn aggregates alone.[17]

Alpha-Synuclein Clearance Pathways

The accumulation of α-syn is a balance between its aggregation and its clearance. The two primary degradation systems are the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP).

-

Ubiquitin-Proteasome System (UPS): Primarily responsible for the degradation of soluble, monomeric proteins. α-syn can be ubiquitinated, tagging it for degradation by the proteasome. However, aggregated forms of α-syn can impair proteasome function, creating a toxic feedback loop.[10][18]

-

Autophagy-Lysosome Pathway (ALP): This pathway degrades larger structures, including protein aggregates and damaged organelles. Macroautophagy involves the sequestration of cytoplasmic components into a double-membraned autophagosome, which then fuses with a lysosome for degradation of its contents.[9][19] Fibrillar α-syn aggregates can be resistant to and may even disrupt autophagic processes.[9][20]

Scyllo-inositol, by maintaining α-syn in a smaller, more soluble state, may prevent the overwhelming of these clearance systems and facilitate its degradation.[7]

References

- 1. Properties of Native Brain α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of α-Synuclein Aggregation and Mature Fibril Disassembling With a Minimalistic Compound, ZPDm [frontiersin.org]

- 3. Inhibition of α-Synuclein Aggregation and Mature Fibril Disassembling With a Minimalistic Compound, ZPDm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. α-Synuclein aggregation, seeding and inhibition by scyllo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One ring is sufficient to inhibit α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Synuclein aggregation modulation: an emerging approach for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of autophagy in synucleinopathy: clearance versus spread of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteasome impairment by α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 13. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. Observation of α-Synuclein Preformed Fibrils Interacting with SH-SY5Y Neuroblastoma Cell Membranes Using Scanning Ion Conductance Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of alpha-synuclein seeded fibril formation and toxicity by herbal medicinal extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effects of post-translational modifications on alpha-synuclein aggregation and immune cell activation in Parkinson’s disease [explorationpub.com]

- 19. Autophagy activation promotes clearance of α-synuclein inclusions in fibril-seeded human neural cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of autophagy in synucleinopathy: clearance versus spread of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

Scyllo-Inositol for Parkinson's Disease: An In-Depth Technical Guide on Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated alpha-synuclein (B15492655) in proteinaceous inclusions known as Lewy bodies. A key pathological event in PD is the misfolding and aggregation of alpha-synuclein into toxic oligomers and fibrils. Scyllo-inositol, a stereoisomer of inositol (B14025), has emerged as a potential therapeutic agent due to its ability to interfere with the aggregation of amyloidogenic proteins. This technical guide provides a comprehensive overview of the early-stage research on scyllo-inositol for Parkinson's disease, focusing on its mechanism of action, preclinical data, and relevant experimental protocols.

Core Mechanism of Action: Inhibition of Alpha-Synuclein Aggregation

Scyllo-inositol has been investigated for its potential to inhibit the aggregation of alpha-synuclein, a central pathological process in Parkinson's disease. In vitro studies have demonstrated that scyllo-inositol can effectively prevent the formation of alpha-synuclein fibrils.

In Vitro Efficacy

Preclinical In Vivo Studies

The therapeutic potential of scyllo-inositol has been explored in animal models, primarily focusing on its effects on alpha-synuclein pathology and related neurodegeneration.

Animal Models

A key study investigated the effect of scyllo-inositol in two different mouse models of Parkinson's disease where alpha-synuclein pre-formed fibrils (PFFs) were injected into the striatum to seed pathology.[2]

Pharmacokinetics

Pharmacokinetic studies in Wistar rats have shown that orally administered scyllo-inositol is absorbed, with the maximum concentration (Cmax) in the serum reached approximately 1.5 hours after administration.[4] The elimination half-life was determined to be around 10.07 hours.[4] Importantly, scyllo-inositol has been shown to cross the blood-brain barrier.[3]

Efficacy in Animal Models

The aforementioned in vivo study using alpha-synuclein PFFs in two mouse models did not demonstrate additional pathology from the injected seeds, and the therapeutic efficacy of scyllo-inositol in this model required further investigation.[2] Detailed quantitative data on motor function improvement or reduction in alpha-synuclein aggregate burden in these specific Parkinson's disease models is not available in the currently reviewed literature.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Alpha-Synuclein Aggregation

| Compound | Assay | Endpoint | Result | Reference |

| Scyllo-inositol | Transmission Electron Microscopy (TEM) | Inhibition of fibril formation | Demonstrated inhibition of alpha-synuclein aggregation | [1] |

| Scyllo-inositol | Not specified | Prevention of aggregation | Prevented aggregation at multiple concentrations | [2] |

Table 2: Pharmacokinetic Properties of Scyllo-Inositol in Wistar Rats

| Parameter | Value | Unit | Reference |

| Time to Maximum Concentration (Tmax) | ~1.5 | hours | [4] |

| Maximum Concentration (Cmax) | 5.93 | mg/L | [4] |

| Elimination Half-life (T1/2) | 10.07 | hours | [4] |

| Mean Residence Time (MRT) | 14.52 | hours | [4] |

Signaling Pathways

The precise signaling pathways through which scyllo-inositol exerts its neuroprotective effects in the context of Parkinson's disease are still under investigation. However, based on the known pathology of the disease and the general functions of inositols, several pathways are of significant interest.

Alpha-Synuclein Aggregation Pathway

The primary proposed mechanism of scyllo-inositol is the direct inhibition of the alpha-synuclein aggregation cascade. By stabilizing soluble, non-toxic oligomers, it prevents the formation of toxic beta-sheet-rich fibrils.

Figure 1: Proposed mechanism of Scyllo-Inositol on the alpha-synuclein aggregation pathway.

Potential Modulation of Downstream Pathways

While direct evidence is pending, the inhibition of alpha-synuclein aggregation by scyllo-inositol is expected to impact downstream pathological signaling cascades implicated in Parkinson's disease. Recent studies have highlighted the potential involvement of the broader inositol pathway in PD.[5][6]

Figure 2: Hypothesized impact of Scyllo-Inositol on pathways downstream of alpha-synuclein aggregation.

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This assay is a standard method for monitoring the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, such as those in alpha-synuclein fibrils.

Materials:

-

Recombinant human alpha-synuclein monomer

-

Scyllo-inositol

-

Thioflavin T (ThT) stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

Procedure:

-

Prepare a stock solution of scyllo-inositol in PBS.

-

In a 96-well plate, combine recombinant alpha-synuclein monomer (final concentration, e.g., 50 µM) with varying concentrations of scyllo-inositol.

-

Add ThT to each well to a final concentration of, for example, 20 µM.

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Measure fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively.

-

Plot fluorescence intensity against time to generate aggregation curves. Inhibition is determined by a reduction in the fluorescence signal in the presence of scyllo-inositol compared to the control.

Figure 3: A simplified workflow for the Thioflavin T aggregation assay.

In Vivo Alpha-Synuclein PFF Seeding Model

This model recapitulates the prion-like spreading of alpha-synuclein pathology observed in Parkinson's disease.

Materials:

-

Alpha-synuclein pre-formed fibrils (PFFs)

-

Stereotaxic surgery equipment

-

Transgenic or wild-type mice

-

Scyllo-inositol

-

Behavioral testing apparatus (e.g., rotarod, open field)

Procedure:

-

Administer scyllo-inositol to mice via an appropriate route (e.g., oral gavage, in drinking water).

-

Anesthetize the mice and perform stereotaxic injection of alpha-synuclein PFFs into the striatum.

-

Continue scyllo-inositol treatment for a predetermined duration.

-

At various time points post-injection, assess motor function using behavioral tests.

-

At the end of the study, sacrifice the animals and perfuse the brains.

-

Process brain tissue for immunohistochemical analysis of alpha-synuclein pathology (e.g., phosphorylated alpha-synuclein) and dopaminergic neuron loss (e.g., tyrosine hydroxylase staining).

Clinical Trials

A thorough search of clinical trial registries (ClinicalTrials.gov) and the published literature did not identify any clinical trials specifically investigating scyllo-inositol for the treatment of Parkinson's disease. The majority of clinical research on scyllo-inositol has been conducted in the context of Alzheimer's disease.[7][8]

Conclusion and Future Directions

Early-stage research indicates that scyllo-inositol is a promising inhibitor of alpha-synuclein aggregation in vitro. However, there is a clear need for more comprehensive preclinical studies to establish its efficacy in animal models of Parkinson's disease. Future research should focus on:

-

Determining the precise IC50 of scyllo-inositol for alpha-synuclein aggregation.

-

Conducting robust in vivo studies in Parkinson's disease models to quantify the effects on motor behavior, alpha-synuclein pathology, and dopaminergic neurodegeneration.

-

Elucidating the specific signaling pathways modulated by scyllo-inositol in the context of alpha-synucleinopathy.

Such studies are crucial to validate the therapeutic potential of scyllo-inositol and to provide a strong rationale for its advancement into clinical trials for Parkinson's disease.

References

- 1. α-Synuclein aggregation, seeding and inhibition by scyllo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study | MDPI [mdpi.com]

- 5. Machine learning nominates the inositol pathway and novel genes in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Machine learning nominates the inositol pathway and novel genes in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Scyllo-Inositol-d6 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scyllo-inositol, a stereoisomer of inositol, is of significant interest in neurodegenerative disease research, particularly for its potential therapeutic role in Alzheimer's disease. Accurate and precise quantification of scyllo-inositol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. The use of a stable isotope-labeled internal standard, such as Scyllo-Inositol-d6, is the gold standard for quantitative analysis by mass spectrometry. This internal standard closely mimics the chromatographic behavior and ionization characteristics of the endogenous analyte, thereby correcting for variability during sample preparation and analysis.[1][2][3]

These application notes provide a comprehensive protocol for the quantification of scyllo-inositol in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes the principle of stable isotope dilution mass spectrometry. A known concentration of this compound is spiked into the biological sample prior to sample preparation. Both the analyte (scyllo-inositol) and the internal standard (this compound) are extracted from the matrix and analyzed by LC-MS/MS. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, compensating for potential losses during sample processing and variations in instrument response.

Experimental Protocols

Materials and Reagents

-

Scyllo-Inositol (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium Acetate

-

Human Plasma (K2-EDTA)

-

96-well protein precipitation plates

-

96-well collection plates

-

Analytical column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

1. Stock Solutions (1 mg/mL):